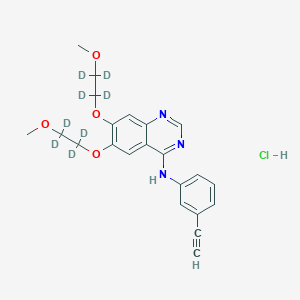
6,7-Bis(2-methoxyethoxy)-4-(3-ethynylanilino)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erlotinib, marketed under the brand name Tarceva, is a medication primarily used to treat non-small cell lung cancer and pancreatic cancer . It is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR), which plays a crucial role in the growth and spread of cancer cells . Erlotinib is taken orally and has been a significant advancement in targeted cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Erlotinib is synthesized through a multi-step chemical process. The synthesis begins with the preparation of 4-chloroquinazoline, which is then reacted with 3-ethynylaniline to form the core structure of erlotinib . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods: Industrial production of erlotinib follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of high-performance liquid chromatography (HPLC) and other analytical techniques is common to monitor the synthesis and purification stages .
Analyse Chemischer Reaktionen
Types of Reactions: Erlotinib undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Erlotinib can be oxidized using reagents like hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH₄) in methanol.
Substitution: Substitution reactions often involve nucleophilic reagents such as sodium methoxide (NaOCH₃) in methanol.
Major Products: The major products formed from these reactions include various derivatives of erlotinib, which are often studied for their potential therapeutic benefits .
Wissenschaftliche Forschungsanwendungen
Erlotinib has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of tyrosine kinase inhibitors and their interactions with EGFR.
Medicine: Clinically, erlotinib is used to treat non-small cell lung cancer and pancreatic cancer.
Industry: In the pharmaceutical industry, erlotinib serves as a benchmark for developing new EGFR inhibitors.
Wirkmechanismus
Erlotinib exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). By binding to the ATP-binding site of EGFR, erlotinib prevents the phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival . This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C22H24ClN3O4 |
|---|---|
Molekulargewicht |
437.9 g/mol |
IUPAC-Name |
N-(3-ethynylphenyl)-6,7-bis(1,1,2,2-tetradeuterio-2-methoxyethoxy)quinazolin-4-amine;hydrochloride |
InChI |
InChI=1S/C22H23N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H/i8D2,9D2,10D2,11D2; |
InChI-Schlüssel |
GTTBEUCJPZQMDZ-KTSBLNPMSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])OC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OC([2H])([2H])C([2H])([2H])OC)OC.Cl |
Kanonische SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















